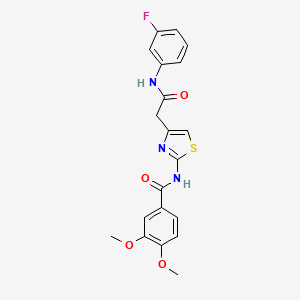

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBOBDPXONNISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is influenced by its structural components:

- Target Interaction : The thiazole ring and the fluorophenyl group facilitate binding to specific biological macromolecules, influencing pathways related to cell growth and survival.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to selectively inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression. This compound may exhibit similar inhibitory effects, leading to altered gene expression profiles in cancer cells.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of solvents like ethanol.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : To introduce additional functional groups or modify existing ones.

- Reduction : To alter the oxidation state of the compound, potentially modifying its biological activity.

- Substitution : Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or benzamide moiety.

Case Study 1: Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer), with mechanisms involving apoptosis and cell cycle arrest being investigated .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it possesses substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group are likely involved in binding to proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Hydrazinyl-Thiazole Derivatives

describes thiazole derivatives with hydrazinyl linkers and aromatic substituents (e.g., bromophenyl, nitrophenyl). Key comparisons include:

- The 3,4-dimethoxybenzamide group in the target compound may enhance lipophilicity compared to the trimethoxybenzamide in 4a, affecting membrane permeability.

Thiazole-Acetamide Derivatives

highlights GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide), which shares a thiazole core and fluorinated aromatic group but differs in the acetamide linker and pyridinyl substitution.

- The ethyl linker in the target compound may provide greater conformational flexibility than the rigid acetamide in GSK920684A.

Urea-Linked Thiazole Derivatives

reports urea-based thiazole compounds (e.g., 1f , 1g , 2a ), which differ from the target compound’s benzamide group:

- The 3-fluorophenyl group in 2a mirrors the target compound’s fluorinated aromatic moiety, suggesting shared electronic properties for receptor recognition.

Thiadiazole and Oxadiazole Analogs

, and 10 describe compounds with thiadiazole or oxadiazole cores, which are structurally distinct but share functional similarities:

- Key Observations :

- Thiadiazoles and oxadiazoles exhibit divergent electronic profiles due to heteroatom differences (S vs. O), impacting binding to biological targets.

- The target compound’s thiazole core may offer a balance between lipophilicity and hydrogen-bonding capacity compared to these analogs.

Patent-Based Aurora Kinase Inhibitors

and describe AZD1152, a pyrazole-quinazoline derivative with a 3-fluorophenylamino group:

- Structural Comparison :

- AZD1152’s pyrazole-quinazoline core contrasts with the target compound’s thiazole-benzamide system, highlighting divergent scaffold preferences for kinase inhibition .

- Both compounds feature 3-fluorophenyl groups , underscoring the role of fluorination in enhancing metabolic stability and target affinity.

Biological Activity

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety , a fluorophenyl group , and a dimethoxybenzamide structure , which contribute to its unique biological properties. The molecular formula is , with a molecular weight of 385.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 921792-21-4 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:

- Target Interaction : The thiazole ring and the fluorophenyl group likely facilitate binding to specific biological macromolecules, influencing pathways related to cell growth and survival.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to selectively inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression. This compound may exhibit similar inhibitory effects, leading to altered gene expression profiles in cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antitumor Studies : In vitro assays demonstrated significant inhibition of HepG2 liver cancer cells with an IC50 value lower than many established treatments . Further studies indicated that combining this compound with other chemotherapeutics enhanced its efficacy.

- Mechanistic Studies : Research involving cellular assays has suggested that the compound promotes apoptosis through mitochondrial pathways and induces G2/M phase cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide?

- Methodological Answer : Synthesis typically involves multi-step protocols, including amide coupling and thiazole ring formation. Key intermediates like 3-fluoroaniline and 3,4-dimethoxybenzoyl chloride are reacted under controlled conditions. Catalysts such as Pd/C or EDCI/HOBt are used for coupling steps, with solvents like DMF or DCM. Temperature (60–80°C) and pH (neutral to slightly basic) are critical for yield optimization. Purification via column chromatography or recrystallization is necessary to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Characterization employs NMR (¹H/¹³C for functional group verification), MS (to confirm molecular weight), and HPLC (for purity assessment >95%). X-ray crystallography may resolve stereochemical ambiguities. Comparative analysis with spectral databases (e.g., PubChem) ensures consistency .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 μM) and IC₅₀ calculations are standard. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents:

- Thiazole ring : Replace with oxazole or pyridine to assess heterocycle impact.

- 3-Fluorophenyl group : Test electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups.

- Dimethoxybenzamide : Explore alkyl chain length or substituent position.

Use computational tools (e.g., molecular docking) to predict binding affinities and validate with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like MIAME (for genomics) or ARRIVE (for in vivo studies). Perform meta-analyses of published data to identify confounding variables (e.g., solvent DMSO% or incubation time) .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodological Answer : Combine proteomics (e.g., affinity chromatography with biotinylated analogs) and transcriptomics (RNA-seq of treated cells). Validate hits via siRNA knockdown or CRISPR-Cas8. Use SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can in vivo pharmacokinetic and toxicity profiles be evaluated?

- Methodological Answer : Conduct rodent studies with IV/PO administration to measure:

- Pharmacokinetics : AUC, Cmax, Tmax, and half-life via LC-MS/MS.

- Toxicity : Monitor organ histopathology, serum biomarkers (ALT, creatinine), and behavior. Compare results to in vitro hepatocyte assays (CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.